molecular formula C28H38N2O4 B12722482 2H-1,3-Diazepin-2-one, 1-(cyclopropylmethyl)hexahydro-5,6-dihydroxy-3-(5-hydroxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 167824-61-5

2H-1,3-Diazepin-2-one, 1-(cyclopropylmethyl)hexahydro-5,6-dihydroxy-3-(5-hydroxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No.: B12722482
CAS No.: 167824-61-5
M. Wt: 466.6 g/mol
InChI Key: WWTSWTPNILRSJX-XDZXDJIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,3-Diazepin-2-one, 1-(cyclopropylmethyl)hexahydro-5,6-dihydroxy-3-(5-hydroxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a cyclopropylmethyl group, and phenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the diazepinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropylmethyl group: This step often involves the use of cyclopropylmethyl halides in the presence of a strong base.

    Addition of hydroxyl groups: Hydroxylation reactions can be carried out using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Attachment of phenylmethyl groups: This can be done through Friedel-Crafts alkylation reactions using benzyl halides and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its multiple functional groups.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The multiple hydroxyl groups and phenylmethyl groups could facilitate binding to specific sites on the target molecules, influencing their activity and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Diazepin-2-one derivatives: Compounds with similar diazepinone rings but different substituents.

    Cyclopropylmethyl derivatives: Compounds with the cyclopropylmethyl group but different core structures.

    Phenylmethyl derivatives: Compounds with phenylmethyl groups attached to different core structures.

Uniqueness

This compound is unique due to the combination of its diazepinone ring, cyclopropylmethyl group, multiple hydroxyl groups, and phenylmethyl groups

Properties

CAS No.

167824-61-5

Molecular Formula

C28H38N2O4

Molecular Weight

466.6 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-1-(cyclopropylmethyl)-5,6-dihydroxy-3-(5-hydroxypentyl)-1,3-diazepan-2-one

InChI

InChI=1S/C28H38N2O4/c31-17-9-3-8-16-29-24(18-21-10-4-1-5-11-21)26(32)27(33)25(19-22-12-6-2-7-13-22)30(28(29)34)20-23-14-15-23/h1-2,4-7,10-13,23-27,31-33H,3,8-9,14-20H2/t24-,25-,26+,27+/m1/s1

InChI Key

WWTSWTPNILRSJX-XDZXDJIYSA-N

Isomeric SMILES

C1CC1CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CCCCCO)CC3=CC=CC=C3)O)O)CC4=CC=CC=C4

Canonical SMILES

C1CC1CN2C(C(C(C(N(C2=O)CCCCCO)CC3=CC=CC=C3)O)O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.